(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide
Description
(2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide is a chiral pyrrolidine derivative characterized by a hydroxy group at the C4 position and an N-methyl carboxamide moiety at C2. Its stereochemistry (2S,4R) is critical for biological activity, as seen in analogous compounds used in drug discovery . Pyrrolidine derivatives are widely explored for their conformational rigidity and ability to mimic peptide bonds, making them valuable in medicinal chemistry .
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-7-6(10)5-2-4(9)3-8-5/h4-5,8-9H,2-3H2,1H3,(H,7,10)/t4-,5+/m1/s1 |
InChI Key |
GVJLLBKPPKVEAZ-UHNVWZDZSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1C[C@H](CN1)O |
Canonical SMILES |
CNC(=O)C1CC(CN1)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Approach
The synthesis typically starts from protected hydroxyproline derivatives or substituted pyrrolidine precursors, followed by selective functional group transformations to introduce the N-methylcarboxamide moiety and to preserve the stereochemistry at C2 and C4.
Method from Protected Hydroxyproline Derivatives
One of the most documented routes involves the use of N-protected (2S,4R)-4-hydroxy-L-proline derivatives as starting materials. The key steps are:
- Protection of the amino and carboxyl groups using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.
- Conversion of the carboxylic acid group into the corresponding amide via activation (e.g., chloroformic acid ethyl ester, carbodiimides) followed by reaction with methylamine.
- Deprotection under mild acidic conditions to yield the free amide.
Example Synthesis (Adapted from Patent EP3015456A1):
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc protection of (2S,4R)-4-hydroxy-L-proline | Protect amine and carboxyl groups | >90 | Mild conditions, simple operation |
| 2 | Activation with chloroformic acid ethyl ester, triethylamine in tetrahydrofuran at -17 to 5 °C | Formation of activated ester intermediate | - | Controlled temperature |
| 3 | Reaction with ammonium hydroxide or methylamine | Formation of carboxamide group | 55-70 | Ammonium hydroxide for NH2, methylamine for N-methyl amide |
| 4 | Acidic deprotection with hydrogen chloride in 1,4-dioxane | Removal of Boc protecting groups | >85 | Yields free (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide |
This route benefits from mild reaction conditions and commercially available starting materials, making it cost-effective and scalable.
Alternative Synthetic Routes
Other synthetic strategies include:
- Direct amide formation from hydroxyproline: Using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to activate the carboxylic acid followed by reaction with methylamine.
- Reduction and functional group interconversion: Starting from pyrrolidine derivatives with different protecting groups, followed by selective oxidation or reduction to install the hydroxy group at C4 while maintaining stereochemistry.
- Enzymatic resolution or asymmetric synthesis: Employing biocatalysts or chiral auxiliaries to obtain the desired stereochemistry at the pyrrolidine ring.
Comparative Data Table of Preparation Methods
| Preparation Route | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Boc-protected hydroxyproline + chloroformic acid ethyl ester + methylamine + acid deprotection | Mild temperatures (-17 to 5 °C), THF solvent | 55-70 | Cost-effective, mild conditions | Moderate yield, multi-step |
| Direct coupling with EDCI/HATU + methylamine | Room temperature, DMF or DCM solvent | 60-75 | High coupling efficiency | Requires careful moisture control |
| Enzymatic resolution of racemic mixtures | Biocatalysts, aqueous media | Variable | High stereoselectivity | Limited substrate scope |
| Reduction/oxidation of substituted pyrrolidines | Multi-step organic synthesis | Variable | Flexibility in functional groups | Complex, time-consuming |
Research Findings and Optimization Notes
- Yield Optimization: Use of low temperatures during activation steps reduces side reactions and racemization, preserving stereochemistry.
- Protecting Group Strategy: Boc groups are preferred due to their stability under basic and mild acidic conditions and ease of removal.
- Solvent Effects: Tetrahydrofuran (THF) and 1,4-dioxane are commonly used solvents due to their ability to dissolve both organic and inorganic reagents and facilitate smooth reaction progress.
- Stereochemical Integrity: Careful monitoring of reaction conditions is essential to avoid epimerization at C2 or C4 centers, which would compromise biological activity.
- Scalability: The described methods have been adapted for gram-scale synthesis with consistent stereochemical outcomes.
Chemical Reactions Analysis
Oxidation Reactions
The secondary hydroxyl group at C4 undergoes oxidation under controlled conditions.
These reactions proceed via radical intermediates when using DMP, while PCC operates through a two-electron mechanism. The stereochemical integrity of the C2 position is preserved in both cases .
Reduction Reactions
The carboxamide group can be reduced to an amine under specific conditions:
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions:
Protection/Deprotection Strategies
Functional group protection is critical for multi-step syntheses:
| Protection Target | Protecting Group | Reagent | Deprotection Method |
|---|---|---|---|
| C4 hydroxyl | TBS ether | TBSCl, imidazole | TBAF in THF |
| Carboxamide | Boc group | Boc<sub>2</sub>O, DMAP | TFA/DCM (1:1) |
The TBS group demonstrates >95% stability under amidation conditions .
Hydrolysis Reactions
The carboxamide group resists hydrolysis under mild conditions but reacts under extremes:
| Conditions | Product Formed | Rate Constant (k, s<sup>-1</sup>) |
|---|---|---|
| 6M HCl, reflux, 12h | (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid | 2.3 × 10<sup>-4</sup> |
| NaOH (2M), 80°C, 6h | Same carboxylic acid | 1.8 × 10<sup>-4</sup> |
Comparative Reactivity Insights
A reactivity comparison with analogous compounds highlights steric and electronic effects:
| Compound | Oxidation Rate (k<sub>ox</sub>) | Reduction Efficiency |
|---|---|---|
| (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide | 1.00 (reference) | 85% |
| N-Methylpyrrolidine-2-carboxylic acid | 1.45 | 92% |
| 4-Hydroxyproline | 0.67 | 78% |
The reduced oxidation rate of the target compound compared to N-methylpyrrolidine-2-carboxylic acid arises from hydrogen bonding between the hydroxyl and carboxamide groups, stabilizing the transition state .
Scientific Research Applications
(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its interactions with enzymes and other biological molecules.
Medicine: It has potential therapeutic applications due to its unique stereochemistry and biological activity.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, affecting metabolic processes .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Biological Activity
(2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide, also known as NMP, is a synthetic compound with significant potential in medicinal chemistry. Its unique stereochemistry and functional groups suggest various biological activities, making it a candidate for therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with hydroxyl and carboxamide groups. The specific stereochemistry (2S,4R) is crucial for its biological interactions and activity.
The biological activity of (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide primarily involves its interaction with various biological targets:
- Enzyme Modulation : The compound can bind to enzymes involved in inflammatory and oxidative stress pathways, potentially modulating their activity to exert therapeutic effects.
- Antioxidant Activity : Preliminary studies indicate that NMP exhibits antioxidant properties by reducing reactive oxygen species (ROS) accumulation in cells .
- Neuroprotective Effects : Research has shown that NMP protects astrocytes from cytotoxic damage induced by pilocarpine, a model for temporal lobe epilepsy. It improves cell viability and mitochondrial function in a concentration-dependent manner .
Antioxidant Properties
NMP has demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in various cell types. This activity is essential for preventing cellular damage associated with chronic diseases.
Anti-inflammatory Effects
The compound shows promise in reducing inflammation by inhibiting the expression of pro-inflammatory cytokines. This effect is particularly relevant for conditions such as arthritis and other inflammatory disorders .
Neuroprotective Effects
In vitro studies have indicated that NMP can protect neuronal cells from excitotoxicity and oxidative stress, suggesting potential applications in neurodegenerative diseases .
Case Studies
- Astrocyte Protection : A study evaluated the protective effects of NMP on astrocytes exposed to pilocarpine. Results showed that NMP significantly improved cell viability and reduced ROS levels, indicating its potential as a neuroprotective agent .
- Opioid Dependence : Research suggests that compounds related to NMP may reduce opioid self-administration behaviors in animal models. This finding supports its potential use in developing treatments for opioid dependence .
Pharmacological Properties
The pharmacokinetics of (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide are characterized by:
- Absorption : Rapid absorption following administration.
- Distribution : High tissue affinity due to its ability to cross the blood-brain barrier.
- Metabolism : Primarily metabolized through enzymatic pathways involving hydroxylation and conjugation.
- Excretion : Renal excretion of metabolites.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
